molecular formula C21H26N4S B6058882 N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine

N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine

Katalognummer B6058882
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: UNWFWMMCGJEPQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine is a chemical compound that has been widely studied for its potential pharmacological applications. This compound is commonly referred to as BTD and is known to have a variety of biochemical and physiological effects.

Wirkmechanismus

The exact mechanism of action of BTD is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. BTD has been shown to bind to the sigma-1 receptor, which is involved in the regulation of various neurotransmitter systems. BTD has also been shown to modulate the activity of the GABAergic and glutamatergic systems, which are involved in the regulation of anxiety, depression, and addiction.
Biochemical and Physiological Effects:
BTD has a variety of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin. BTD has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. In addition, BTD has been shown to increase the levels of antioxidant enzymes, which protect against oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

BTD has several advantages for lab experiments. It is relatively easy to synthesize and has been optimized for high yield and purity. BTD has also been extensively studied, and there is a large body of literature on its pharmacological properties. However, there are also some limitations to using BTD in lab experiments. It has a relatively short half-life and may require frequent dosing. In addition, BTD has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.

Zukünftige Richtungen

There are several future directions for research involving BTD. One area of research is the development of new compounds that are more potent and selective than BTD. Another area of research is the investigation of the potential use of BTD as a treatment for various diseases, including cancer, diabetes, and cardiovascular disease. In addition, further studies are needed to fully understand the mechanism of action of BTD and its potential side effects in humans. Overall, BTD is a promising compound that has the potential to be a valuable tool for pharmacological research.

Synthesemethoden

The synthesis of BTD involves the reaction of 2-(2-phenylethyl)piperidine with 2-aminobenzenesulfonamide in the presence of a base. The resulting compound is then treated with methyl iodide to yield N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine. This method has been optimized for high yield and purity and has been used in many studies involving BTD.

Wissenschaftliche Forschungsanwendungen

BTD has been extensively studied for its potential pharmacological applications. It has been shown to have a variety of effects on the central nervous system, including anxiolytic, antidepressant, and antipsychotic effects. BTD has also been shown to have potential as a treatment for drug addiction and as a neuroprotective agent. In addition, BTD has been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular disease.

Eigenschaften

IUPAC Name

N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1-(2-phenylethyl)piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4S/c1-24(15-18-9-10-20-21(14-18)23-26-22-20)19-8-5-12-25(16-19)13-11-17-6-3-2-4-7-17/h2-4,6-7,9-10,14,19H,5,8,11-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWFWMMCGJEPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=NSN=C2C=C1)C3CCCN(C3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.